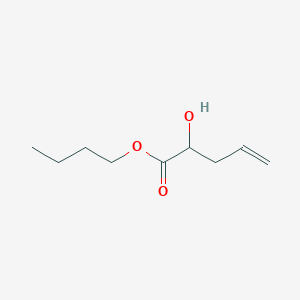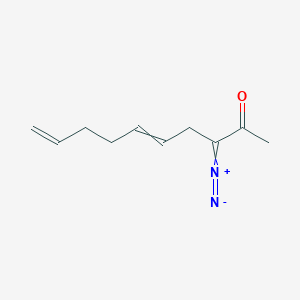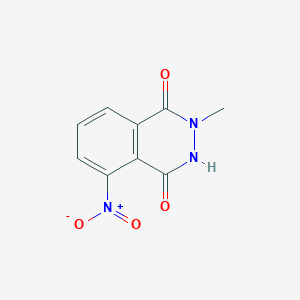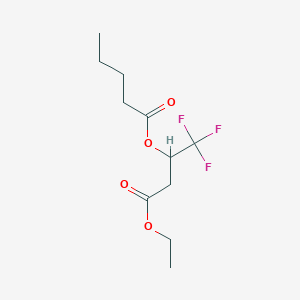![molecular formula C14H19NO5S B12558298 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid CAS No. 188634-48-2](/img/structure/B12558298.png)
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque est un composé organique ayant une structure complexe qui comprend un groupe diéthylsulfamoyl, un groupe méthoxy et un fragment d'acide prop-2-énoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque implique généralement plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui est une technique largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction implique le couplage d'un acide boronique avec un halogénure en présence d'un catalyseur au palladium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont souvent propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogénures et les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools.
Applications de recherche scientifique
L'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse organique.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2E)-3-[4-(diéthylsulfamoyl)phényl]prop-2-énoïque : Structure similaire mais sans le groupe méthoxy.
Acide (2E)-3-(3,4,5-triméthoxyphényl)prop-2-énoïque : Contient des groupes méthoxy supplémentaires.
Acide 3-{[5-(diéthylsulfamoyl)-2-éthoxyphényl]sulfamoyl}-4-méthoxybenzoïque : Contient un groupe éthoxy au lieu d'un groupe méthoxy.
Unicité
L'acide 3-[5-(diéthylsulfamoyl)-2-méthoxyphényl]prop-2-énoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe méthoxy, en particulier, peut influencer sa réactivité et ses interactions avec d'autres molécules.
Propriétés
Numéro CAS |
188634-48-2 |
|---|---|
Formule moléculaire |
C14H19NO5S |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
3-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-4-15(5-2)21(18,19)12-7-8-13(20-3)11(10-12)6-9-14(16)17/h6-10H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
VAZWEQYCXOEEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)



![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)



![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
